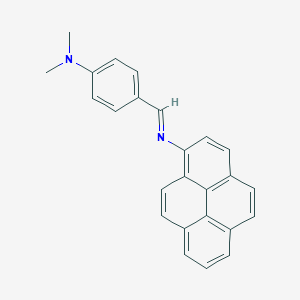
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) is a complex organic compound characterized by its unique adamantane structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The adamantane moiety imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of adamantane derivatives with methanethiol and amidine compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methanethiol group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The adamantane structure allows it to bind effectively to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methanethiol, (N-1-adamantylpropyl)amidino-, hydrogen sulfate (ester)
- Methanethiol, (N-1-adamantylmethyl)amidino-, hydrogen sulfate (ester)
Uniqueness
Methanethiol, (N-1-adamantyl)amidino-, hydrogen sulfate (ester) stands out due to its specific adamantane structure, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust and stable compounds.
Propiedades
Número CAS |
40283-70-3 |
|---|---|
Fórmula molecular |
C12H20N2O3S2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-[(1-amino-2-sulfosulfanylethylidene)amino]adamantane |
InChI |
InChI=1S/C12H20N2O3S2/c13-11(7-18-19(15,16)17)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14)(H,15,16,17) |
Clave InChI |
QJASRALIKMGNNE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



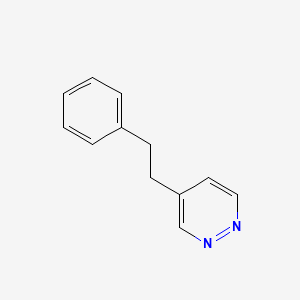

![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
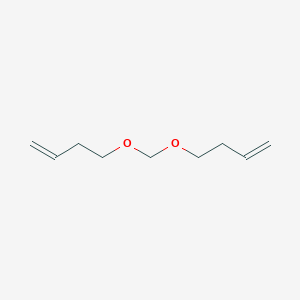
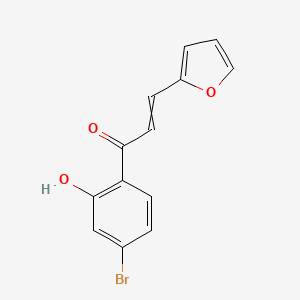
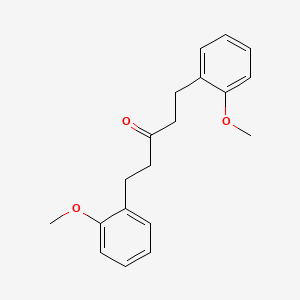
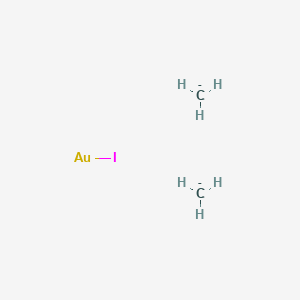
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)


![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
